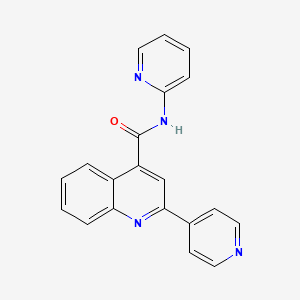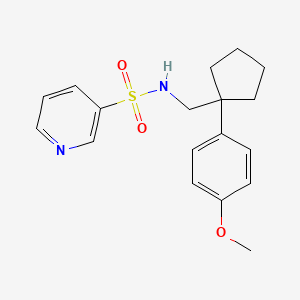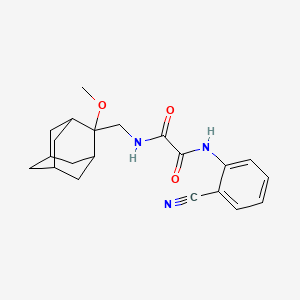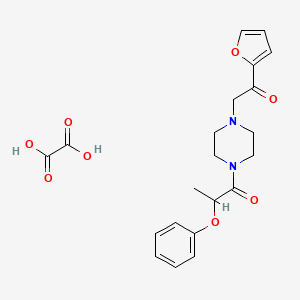
4-((4-Methoxypiperidin-1-yl)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((4-Methoxypiperidin-1-yl)methyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with five carbon atoms and one nitrogen atom . It also contains a methoxy group attached to a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . This compound could potentially be used in the synthesis of other heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of two heterocyclic rings. The pyridine ring is planar, while the piperidine ring can adopt a chair conformation . The methoxy group attached to the piperidine ring can introduce steric hindrance, potentially affecting the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyridine derivatives, including those related to 4-((4-Methoxypiperidin-1-yl)methyl)pyridine, have been studied for their corrosion inhibition properties. A study by Ansari, Quraishi, and Singh (2015) investigated the effect of pyridine derivatives on mild steel in hydrochloric acid. These compounds demonstrated significant inhibition, suggesting their potential application in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).
Fluorescence and Photophysical Properties
Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized 2-pyridone tautomeric analogs, including methoxypyridine compounds, to study their fluorescence quantum yields. These compounds showed high fluorescence in various solvents, indicating their potential as fluorophores in scientific research (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Cation Sensing
Kulatilleke, Silva, and Eliav (2006) reported a compound structurally related to this compound as a fluorescent sensor for detecting cations like Zn2+, Cd2+, and Pb2+ (Kulatilleke, Silva, & Eliav, 2006).
Chemical Reactivity and Synthesis
The synthesis and reactivity of 4-methoxypyridines, including derivatives and analogs of this compound, have been extensively studied. Yi, Chen, Xu, and Ma (2017) explored the conversion of 4-methoxypyridines to N-methyl-4-pyridones, providing insights into the chemical reactivity of these compounds (Yi, Chen, Xu, & Ma, 2017).
Coordination Chemistry and Catalysis
Research on pyridine derivatives, including 4-methoxypyridine, has contributed significantly to the field of coordination chemistry and catalysis. Halcrow (2005) reviewed the synthesis and complex chemistry of pyridine derivatives, highlighting their application in biological sensing and unusual thermal and photochemical transitions (Halcrow, 2005).
Eigenschaften
IUPAC Name |
4-[(4-methoxypiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-8-14(9-5-12)10-11-2-6-13-7-3-11/h2-3,6-7,12H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDIXWVWFXWRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)
![6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2651821.png)


![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)
![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)




![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)
